N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18-12-26-20(25)22(18)11-15(13-6-2-1-3-7-13)21-19(24)17-10-14-8-4-5-9-16(14)27-17/h1-10,15H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXQOXYLLGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the oxazolidinone ring through cyclization reactions. The final step involves the coupling of the phenylethyl group to the oxazolidinone ring under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene core or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. The benzo[b]thiophene core may interact with various enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with 1,3-Oxazolidin-2,4-dione Moieties
The compound shares structural homology with derivatives containing the 1,3-oxazolidin-2,4-dione group. Key comparisons include:
(7S)-3-Chloro-2-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-4-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-7-carboxamide
- Structural Differences: Incorporates a tetrahydrobenzothienopyridine core and a 4-methoxyphenyl substituent, enhancing steric bulk and electron-donating properties compared to the simpler benzothiophene in the target compound.
- Functional Implications : The methoxy group may improve solubility, while the chloro substituent could influence electrophilic interactions in enzymatic targets .
| Parameter | Target Compound | (7S)-3-Chloro... Analogue |
|---|---|---|
| Core Structure | Benzothiophene | Tetrahydrobenzothienopyridine |
| Substituents | Phenyl, oxazolidinone | 4-Methoxyphenyl, chloro |
| Molecular Weight (approx.) | ~407 g/mol | ~650 g/mol |
| Key Functional Groups | Carboxamide, oxazolidinone | Carboxamide, oxazolidinone, methoxy, chloro |
Benzothiophene Carboxamide Derivatives
N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide
- Structural Differences : Features a piperazine linker and a dichlorophenylsulfonyl group, introducing polar and hydrogen-bonding capabilities absent in the target compound.
- Functional Implications : The sulfonamide group may enhance binding to serine proteases or kinases, while the piperazine linker increases conformational flexibility .
Pharmacological and Docking Comparisons
While direct pharmacological data for the target compound are absent in the provided evidence, analogous docking studies highlight trends:
- Target Specificity: The 1,3-oxazolidin-2,4-dione moiety in the target compound may mimic nucleotide substrates, competing with viral DNA polymerase active sites, akin to oxazolidinone-based antibiotics .
Methodological Considerations in Structural Analysis
- X-ray Crystallography: The use of SHELX software (e.g., SHELXL for refinement) ensures high precision in structural determination, as demonstrated for related oxazolidinone derivatives .
- Spectroscopic Validation: NMR and IR data for analogous compounds confirm the integrity of the oxazolidinone ring and carboxamide linkage, critical for functional consistency .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
The compound is synthesized through a multi-step process involving the condensation of specific precursors. The oxazolidinone ring is formed by reacting amino alcohols with aldehydes or ketones, followed by the addition of benzothiophene derivatives. The synthesis can be optimized using catalysts to enhance yield and purity.
Chemical Structure:
- Molecular Formula: C19H16N2O4S
- CAS Number: [2034252-56-5]
The biological activity of this compound involves interactions with various molecular targets within biological systems. It is hypothesized to modulate enzyme activities and influence signaling pathways critical for cellular functions.
Antiproliferative Effects
Research has demonstrated that derivatives of benzothiophene, including this compound, exhibit antiproliferative effects against various cancer cell lines. In a study evaluating the compound's efficacy against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, it showed moderate inhibitory activity. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| SK-Hep-1 | 25 | Moderate |
| MDA-MB-231 | 30 | Moderate |
| NUGC-3 | 20 | Moderate |
Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has been explored in recent studies. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potency:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| N-[2-(...)] | 15 | 18 |
This inhibition correlates with improved cognitive function in animal models, suggesting its potential therapeutic role in neurodegenerative conditions.
Study on Anticancer Activity
A case study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells. Results indicated that at non-cytotoxic concentrations, it enhanced cell viability and reduced apoptosis markers, supporting its role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
